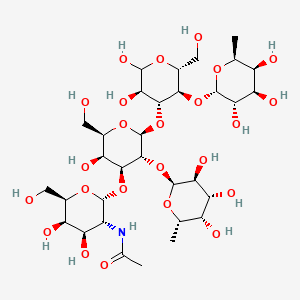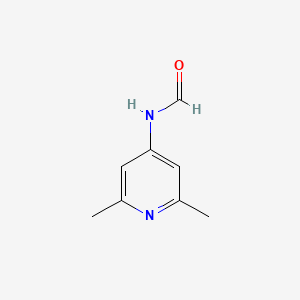
Heovet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heovet is a biochemical compound with the chemical formula C42H48N8O9 and a molecular weight of 808.89 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is known for its complex structure, which includes multiple functional groups that contribute to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heovet involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the formation of a tetracene-2-carboxamide compound, which is then combined with 1,3,5,7-tetraazaadamantane and 2-benzyl-1H-benzo[d]imidazole . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Custom synthesis is often required, and the process can take several months depending on the technical challenges involved . The compound is usually synthesized in small quantities due to its high cost and specialized applications.
Análisis De Reacciones Químicas
Types of Reactions
Heovet undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
Heovet has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Heovet involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Heovet can be compared with other similar compounds, such as:
- Rivicyclin
- Sulpenil
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which includes a combination of tetracene-2-carboxamide, 1,3,5,7-tetraazaadamantane, and 2-benzyl-1H-benzo[d]imidazole . This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for research purposes.
Propiedades
Número CAS |
130030-61-4 |
|---|---|
Fórmula molecular |
C42H48N8O9 |
Peso molecular |
808.893 |
InChI |
InChI=1S/C22H24N2O9.C14H12N2.C6H12N4/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;1-7-2-9-4-8(1)5-10(3-7)6-9/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1-9H,10H2,(H,15,16);1-6H2/t12-,13-,14+,17+,21-,22+;;/m1../s1 |
Clave InChI |
OXHCMSSAAOWQLQ-JEKSYDDFSA-N |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)
